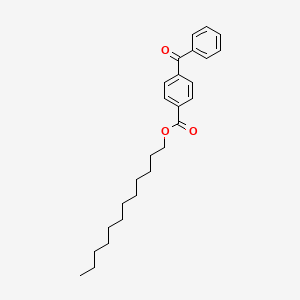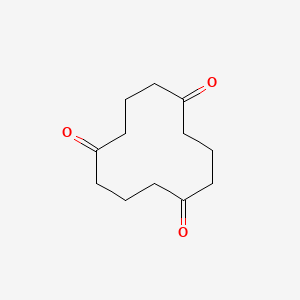
Cyclododecane-1,5,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecane-1,5,9-trione is a cyclic ketone with a twelve-membered ring structure It is a derivative of cyclododecane, where three carbonyl groups are positioned at the 1, 5, and 9 positions of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclododecane-1,5,9-trione can be synthesized through the oxidation of cyclododecane-1,5,9-triol. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like acetone or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the selective formation of the trione.
Industrial Production Methods
Industrial production of this compound involves the large-scale oxidation of cyclododecane-1,5,9-triol using environmentally friendly oxidizing agents. The process is optimized to achieve high yields and purity of the final product. The reaction is typically conducted in a continuous flow reactor to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclododecane-1,5,9-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dodecanedioic acid.
Reduction: Reduction of the trione can yield cyclododecane-1,5,9-triol.
Substitution: The carbonyl groups can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Cyclododecane-1,5,9-triol.
Substitution: Tertiary alcohols.
Aplicaciones Científicas De Investigación
Cyclododecane-1,5,9-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a structural analog of natural cyclic ketones.
Medicine: Explored for its potential use in drug development due to its unique ring structure and reactivity.
Industry: Utilized in the production of high-performance polymers and materials.
Mecanismo De Acción
The mechanism of action of cyclododecane-1,5,9-trione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecane: A twelve-membered ring hydrocarbon with no carbonyl groups.
Cyclododecatriene: A twelve-membered ring with three double bonds.
Cyclododecanone: A twelve-membered ring with a single carbonyl group.
Uniqueness
Cyclododecane-1,5,9-trione is unique due to the presence of three carbonyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
57147-55-4 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
cyclododecane-1,5,9-trione |
InChI |
InChI=1S/C12H18O3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h1-9H2 |
Clave InChI |
LPIYDQORFFTRDE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCCC(=O)CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

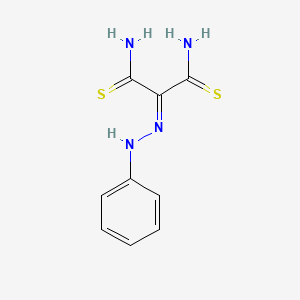
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)
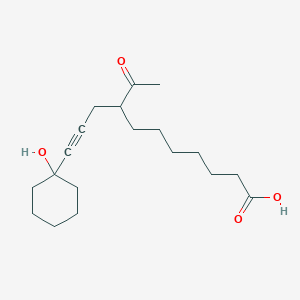

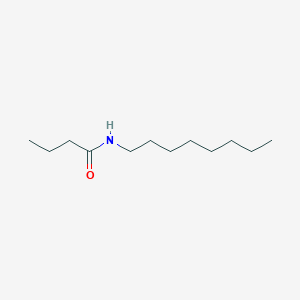
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
